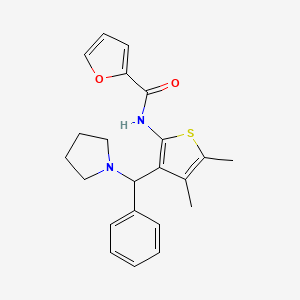

N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide

Description

N-(4,5-Dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with 4,5-dimethyl groups and a phenyl-pyrrolidinylmethyl moiety at the 3-position. The pyrrolidine ring introduces conformational flexibility and basicity, while the thiophene and furan rings may facilitate π-π interactions or hydrogen bonding in biological systems. This compound’s structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic scaffolds.

Properties

IUPAC Name |

N-[4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-15-16(2)27-22(23-21(25)18-11-8-14-26-18)19(15)20(24-12-6-7-13-24)17-9-4-3-5-10-17/h3-5,8-11,14,20H,6-7,12-13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNUURDAUCZNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(C2=CC=CC=C2)N3CCCC3)NC(=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrrolidine, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring and its derivatives have been reported to have target selectivity.

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

Compounds containing the pyrrolidine ring have been reported to influence various biological activities.

Biological Activity

N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a furan-2-carboxamide core with various substituents that contribute to its biological properties. The structural formula can be represented as follows:

This indicates the presence of nitrogen, sulfur, and oxygen atoms, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, suggesting potent activity compared to standard antibiotics like ciprofloxacin .

Antimalarial Activity

The compound's structural analogs have been investigated for their antimalarial properties. Specifically, studies on related pyrimidine derivatives have shown promising results against Plasmodium falciparum, with some compounds demonstrating IC50 values in the nanomolar range. This indicates that modifications in the thiophene ring can significantly enhance antimalarial efficacy .

Study 1: In Vitro Evaluation of Antimicrobial Activity

A study evaluated the antimicrobial effects of several thiophene derivatives. Among these, the compound similar to this compound showed significant inhibition against Staphylococcus aureus with an MIC of 6.25 µg/mL. This highlights the potential of thiophene-containing compounds in developing new antimicrobial agents .

Study 2: Antimalarial Efficacy

In another study focusing on antimalarial activity, several pyrimidine derivatives were synthesized and tested against PfGSK3 and PfPK6. The most potent derivatives exhibited IC50 values as low as 17 nM against PfCDPK1, indicating strong potential for further development in malaria treatment .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 6.25 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| Compound C | 3.12 | Staphylococcus aureus |

Table 2: Antimalarial Activity of Pyridine Derivatives

| Compound Name | IC50 (nM) | Target Enzyme |

|---|---|---|

| Compound D | 17 | PfCDPK1 |

| Compound E | 768 | PfPK6 |

Scientific Research Applications

Medicinal Chemistry

N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide has shown promise in medicinal chemistry due to its structural features that can interact with various biological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been developed to combat resistant strains of bacteria, demonstrating effectiveness against pathogens like Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 5 µM .

Anticancer Properties

Research has explored the potential of thiophene derivatives in targeting cancer cells. Compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer types, suggesting that this compound could be further investigated for anticancer applications .

Neuropharmacology

Given the presence of the pyrrolidine moiety, this compound may interact with neurotransmitter systems. Pyrrolidine derivatives have been studied extensively for their effects on acetylcholinesterase inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's .

Case Study: Acetylcholinesterase Inhibition

A recent investigation highlighted that specific pyrrolidine derivatives exhibited potent inhibition of acetylcholinesterase with IC50 values lower than traditional inhibitors like tacrine . This suggests that this compound could be a candidate for further exploration in neuropharmacological studies.

Drug Development

The compound's unique structure allows it to serve as a scaffold for the development of new drugs targeting various diseases. Its ability to cross the blood-brain barrier (BBB) makes it particularly interesting for central nervous system (CNS) disorders.

Potential Drug Targets

Research indicates that compounds similar to this compound could be designed to target:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(2,5-Dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide (ZINC02700630)

- Structural Differences: The pyrrolidine ring in the target compound is replaced with a 2,5-dioxo-pyrrole (succinimide-like) ring.

- Implications :

- The dioxo-pyrrole may reduce metabolic stability due to susceptibility to hydrolysis or enzymatic reduction.

- The unsaturated dioxo system could enhance planar stacking interactions but reduce flexibility in binding pockets.

5-(2-Chlorophenyl)-N-[2-(4-Methoxyphenyl)ethyl]furan-2-carboxamide

- Structural Differences :

- The thiophene core is absent; instead, a simpler furan-2-carboxamide is linked to a 2-chlorophenyl group.

- A 4-methoxyphenethyl chain replaces the pyrrolidinylmethyl-thiophene scaffold.

- The lack of a thiophene or pyrrolidine moiety may limit interactions with targets requiring heterocyclic recognition.

Tert-butyl (2S)-2-[[2,3-Difluoro-4-[[...]phenoxy]methyl]pyrrolidine-1-carboxylate (from Patent EP4374877A2)

- Structural Differences: Features a diazaspiro[3.5]nonene core and trifluoromethylpyrimidine substituents, contrasting with the simpler thiophene-furan system. The pyrrolidine is functionalized with a tert-butyl carbamate group, enhancing steric bulk and hydrophobicity.

- Implications :

- The spirocyclic and fluorinated groups may improve target selectivity but complicate synthesis.

- The carbamate protection strategy suggests a focus on controlled release or prodrug activation.

Functional Group Impact

| Compound | Key Functional Groups | Potential Effects |

|---|---|---|

| Target Compound | Pyrrolidine, thiophene, furan | Flexibility, basicity, π-π interactions |

| ZINC02700630 | Dioxo-pyrrole, thiophene | Electron-withdrawing effects, metabolic instability |

| 5-(2-Chlorophenyl)-...furan-2-carboxamide | Chlorophenyl, methoxyphenethyl | Enhanced lipophilicity, reduced heterocyclic specificity |

| EP4374877A2 Compound | Diazaspiro, trifluoromethylpyrimidine | High selectivity, fluorination for bioavailability |

Pharmacological and Physicochemical Considerations

- Target Compound : The pyrrolidine’s basicity may improve solubility in acidic environments, while the thiophene-furan system could modulate CNS penetration.

- Chlorophenyl Analog : Increased logP values may enhance absorption but raise hepatotoxicity risks .

Q & A

Q. What are the standard synthetic routes for N-(4,5-dimethyl-3-(phenyl(pyrrolidin-1-yl)methyl)thiophen-2-yl)furan-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Stepwise Functionalization : Sequential coupling of pyrrolidine, phenyl, and furan-2-carboxamide groups onto the thiophene backbone under controlled conditions (e.g., reflux in acetonitrile or DMF) .

- Catalysis and Solvent Selection : Use of catalysts like triethylamine and polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .

- Purification : Recrystallization or column chromatography to isolate intermediates and final products . Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and structural motifs (e.g., methyl groups at positions 4 and 5 of the thiophene ring) .

- HPLC : Monitors reaction progress and ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z alignment with theoretical values) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to cross-validate activity .

- Control for Solubility : Pre-treat compound with DMSO or cyclodextrin to ensure consistent bioavailability .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across >3 independent replicates to assess reproducibility .

Q. What strategies optimize the yield and purity during large-scale synthesis of this compound?

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, stoichiometry) using software like Minitab .

- Advanced Purification : Simulated moving bed (SMB) chromatography for high-throughput separation .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., kinases, GPCRs) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities .

Q. What experimental designs are effective for elucidating the structure-activity relationship (SAR) of this compound?

- Systematic Substitution : Synthesize derivatives with modifications to the pyrrolidine, phenyl, or furan moieties .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical functional groups .

- Multivariate Analysis : Apply PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.